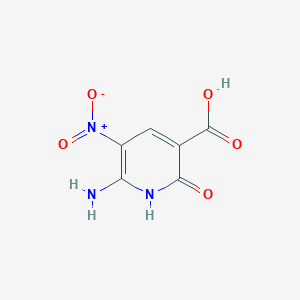![molecular formula C6H14O6Si B14287422 2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) CAS No. 137608-91-4](/img/structure/B14287422.png)
2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilolane ring, which is a five-membered ring containing silicon, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of a silicon-containing precursor with diols. One common method is the reaction of dichlorodimethylsilane with ethylene glycol under controlled conditions. The reaction proceeds through the formation of intermediate siloxane bonds, which then cyclize to form the dioxasilolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which 2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) exerts its effects involves the interaction of the silicon atom with various molecular targets. The dioxasilolane ring provides stability and reactivity, allowing the compound to participate in various chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[1,2-Ethanediylbis(oxy)]di(ethan-1-ol): This compound has a similar structure but lacks the silicon atom.
2,2-Dimethyl-1,3,2-dioxasilinan-5-ol: Another organosilicon compound with a different ring structure.
Uniqueness
2,2’-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol) is unique due to the presence of the dioxasilolane ring, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propriétés
Numéro CAS |
137608-91-4 |
|---|---|
Formule moléculaire |
C6H14O6Si |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-[[2-(2-hydroxyethoxy)-1,3,2-dioxasilolan-2-yl]oxy]ethanol |
InChI |
InChI=1S/C6H14O6Si/c7-1-3-9-13(10-4-2-8)11-5-6-12-13/h7-8H,1-6H2 |
Clé InChI |
RZOQRHIBIJLLOU-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si](O1)(OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


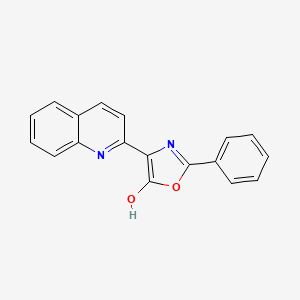
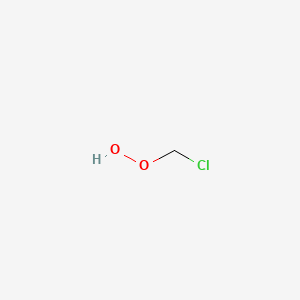
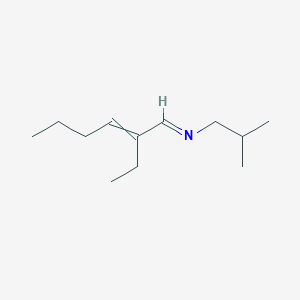



![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)


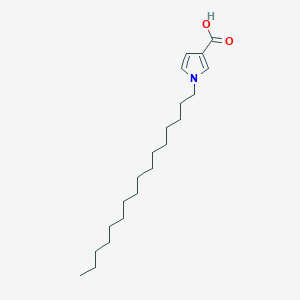
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)

